Zingibroside R1
Overview
Description
Zingibroside R1 is a triterpene saponin and an active metabolite of ginsenoside Ro . It has been found in P. japonicus . It is cytotoxic to B16/F10 murine melanoma cells and inhibits tube formation by human umbilical vein endothelial cells (HUVECs) . It also shows inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .
Synthesis Analysis
Zingibroside R1 is isolated from rhizomes, taproots, and lateral roots of Panax japonicas C. A. Meyer . In vitro functional analysis showed that AeUGT73CB3, AeUGT73CB4, and AeUGT73CB5, which encode the enzymes, add a glucosyl to the C3 position of calenduloside E to generate zingibroside R1 .Molecular Structure Analysis
The molecular formula of Zingibroside R1 is C42H66O14 . Its molecular weight is 795.0 g/mol . The IUPAC name is (2S,3S,4S,5R,6R)-6- [ [ (3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid .Scientific Research Applications
Anti-Tumor Activity
Zingibroside R1 has been identified as having significant anti-tumor properties . It has shown promise in inhibiting the uptake of 2-deoxy-D-glucose (2-DG) in EAT cells, which is a critical function in the metabolism of cancer cells .
Anti-Angiogenic Activity
This compound also exhibits anti-angiogenic activity , which means it can inhibit the formation of new blood vessels. This is particularly important in the context of cancer treatment, as it can prevent tumors from acquiring the blood supply needed for their growth .
Anti-HIV Activity
There is evidence to suggest that Zingibroside R1 possesses some level of anti-HIV-1 activity . While the details of this activity are not fully understood, it represents a potential avenue for the treatment of HIV .
Neuroprotective Effects
A study has indicated that Zingibroside R1 may have neuroprotective and antioxidant effects in aged Caenorhabditis elegans, a model organism often used in longevity studies. This suggests potential applications in neurodegenerative disease research and therapy .
Health Benefits from Cuscuta Chinensis Extract
Zingibroside R1 is partly responsible for the health benefits observed from Cuscuta chinensis extract. It has been shown to improve lifespan, survival after heat stress, and locomotion, indicating its role in promoting general health and possibly longevity .
Mechanism of Action
- Primary Targets : Zingibroside R1 has been associated with several biological activities, including anti-tumor effects and anti-angiogenic properties .
Target of Action
Biochemical Pathways
Safety and Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOMUVKRDJBGZ-COUNGWPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zingibroside R1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health benefits of Zingibroside R1?
A1: Zingibroside R1, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:
- Improved lifespan: Zingibroside R1 was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []
- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []
- Enhanced locomotion: Zingibroside R1 also showed a positive effect on the movement abilities of the aged worms. []
- Anti-tumor activity: Studies have shown Zingibroside R1 exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]
- Anti-HIV-1 activity: Zingibroside R1 demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []
Q2: How does Zingibroside R1 exert its effects on tumor cells?
A: Zingibroside R1 inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []
Q3: What is the connection between Ginsenoside Ro and Zingibroside R1?
A: Zingibroside R1 is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that Zingibroside R1, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including Zingibroside R1, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as Zingibroside R1, play a crucial role in its overall anti-tumor effect observed in vivo. []
Q4: In which plants can Zingibroside R1 be found?
A4: Zingibroside R1 has been identified in several plant species, including:
- Cuscuta chinensis []
- Panax ginseng [, , ]
- Panax japonicus (also known as Satsuma-ninjin) []
- Achyranthes bidentata [, ]
Q5: Are there analytical methods available to identify and quantify Zingibroside R1?
A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify Zingibroside R1 in various samples, including plant extracts and biological fluids. [, ]
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